N-tert-Butyl-2-methylene-succinamic acid as a Ceftolozane Intermediate: Documented Synthetic Role vs. Inactive Analogs
N-tert-Butyl-2-methylene-succinamic acid is a documented synthetic building block in the multi-step synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. This synthetic role is not shared by generic succinamic acid derivatives (e.g., N-methyl-2-methylene-succinamic acid) or by itaconic acid esters (e.g., 2-methylenesuccinic acid hydrogen 1-tert-butyl ester), which lack the requisite combination of the 2-methylene group for Michael-type chemistry and the tert-butyl carboxamide for subsequent transformation steps. While the target compound is not the active pharmaceutical ingredient itself, its specific incorporation into a patented synthetic pathway for a clinically approved antibiotic provides verifiable differentiation in procurement contexts where intermediate identity and synthetic track record are critical selection criteria [1].
| Evidence Dimension | Documented synthetic utility as a defined intermediate |
|---|---|
| Target Compound Data | Identified as a building block in ceftolozane synthesis |
| Comparator Or Baseline | N-Methyl-2-methylene-succinamic acid; Itaconic acid tert-butyl ester: No documented role in ceftolozane synthesis |
| Quantified Difference | Qualitative distinction: documented intermediate vs. undocumented |
| Conditions | Multi-step organic synthesis; pharmaceutical manufacturing patent context |
Why This Matters
This distinction matters for procurement because it provides a documented synthetic precedent in an industrial pharmaceutical context, reducing process development risk compared to untested analogs.
- [1] U.S. Patent Application Publication No. US 2018/0170949 A1. Synthesis of cephalosporin compounds. Filed December 18, 2015. Published June 21, 2018. View Source
